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S-Nitroso-N-acetyl-DL-penicillamine storage conditions to maintain potency

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Compound of Interest		
Compound Name:	S-Nitroso-N-acetyl-DL-	
	penicillamine	
Cat. No.:	B013791	Get Quote

Technical Support Center: S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of **S-Nitroso-N-acetyl-DL-penicillamine** (SNAP) to maintain its potency and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **S-Nitroso-N-acetyl-DL-penicillamine** (SNAP)?

A1: For optimal long-term stability, solid SNAP should be stored at -20°C, where it can maintain its potency for up to three years. For shorter-term storage, 4°C is acceptable for up to two years. It is crucial to protect the solid compound from light and moisture.

Q2: How should I store solutions of SNAP?

A2: Solutions of SNAP are inherently unstable and it is highly recommended to prepare them fresh for each experiment.[1] The stability of SNAP in solution is influenced by several factors including temperature, pH, light exposure, and the presence of metal ions.

Q3: What is the typical half-life of SNAP in an aqueous solution?



A3: The half-life of SNAP in aqueous media is approximately 5 to 6 hours under physiological conditions (37°C, pH 7.2-7.4).[1][2] However, this can vary significantly based on the specific buffer composition and the presence of catalysts.

Q4: Which solvents are recommended for dissolving SNAP?

A4: SNAP is soluble in several common laboratory solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and Ethanol are frequently used. It is also soluble in water and aqueous buffers such as PBS (pH 7.2).[2] When preparing aqueous solutions, it is advisable to use deoxygenated buffers to minimize oxidative degradation. For some applications, preparing stock solutions in an acidic buffer (e.g., citrate/HCl, pH 2.0) can enhance stability for short-term storage on ice.

Q5: What factors can accelerate the degradation of SNAP in solution?

A5: Several factors can accelerate the degradation of SNAP, leading to a loss of potency. These include:

- Elevated Temperatures: Higher temperatures increase the rate of thermal decomposition.
- Exposure to Light: SNAP is photosensitive, and light exposure will catalyze its degradation.
- Presence of Metal Ions: Trace amounts of metal ions, particularly cuprous ions (Cu(I)), can significantly catalyze the decomposition of SNAP.[3]
- Presence of Thiols: Thiols, such as cysteine, can react with SNAP and accelerate its decomposition.
- Non-optimal pH: Stability is pH-dependent, with increased degradation at higher pH values.

Troubleshooting Guide



Issue	Possible Cause(s)	Recommended Action(s)
Loss of Potency or Inconsistent Experimental Results	1. Improper storage of solid SNAP.2. Use of aged or improperly stored SNAP solutions.3. Contamination of buffers with metal ions.4. Exposure of solutions to light or elevated temperatures.	1. Ensure solid SNAP is stored at -20°C and protected from light and moisture.2. Always prepare SNAP solutions fresh before use.3. Use high-purity, metal-free water and reagents for buffer preparation. Consider adding a metal chelator like EDTA to your buffer.[4]4. Protect SNAP solutions from light by using amber vials or wrapping containers in foil. Keep solutions on ice whenever possible.
Precipitation in Aqueous Solution	1. Exceeding the solubility limit of SNAP in the chosen buffer.2. Change in pH of the solution.	1. Refer to the solubility data for SNAP in your specific buffer. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation.2. Ensure the buffer has adequate capacity to maintain the desired pH.
Discoloration of Solid SNAP	1. Exposure to moisture and/or light.	1. While a faint green to green color is normal, a significant change or loss of color may indicate degradation. It is recommended to use a fresh batch of the compound if significant discoloration is observed.

Quantitative Data on SNAP Stability



Form	Storage Condition	Solvent/Medium	Stability/Half-life	Notes
Solid	-20°C	N/A	Up to 3 years	Protect from light and moisture.
Solid	4°C	N/A	Up to 2 years	Protect from light and moisture.
Solution	37°C	Aqueous Buffer (pH 7.2-7.4)	~5-6 hours	Half-life can be influenced by buffer components.
Solution	24°C	Krebs Buffer	SNAP was the most stable among the tested analogues.	The rate of decomposition was noted to be variable.[5]
Solution	Room Temperature	PBS	Gradual degradation observed over 24 hours.	The pH of the solution can change due to the release of HNO ₂ upon degradation.[6]
Solution	Varies	DMSO, Ethanol	Data not readily available, but solutions are known to be unstable.	It is best practice to prepare fresh solutions immediately before use.

Experimental Protocol: Assessing SNAP Potency via UV-Vis Spectrophotometry

This protocol outlines a method to determine the concentration and assess the stability of a SNAP solution by measuring its absorbance at its λ max.

Materials:



- S-Nitroso-N-acetyl-DL-penicillamine (SNAP)
- Solvent (e.g., Phosphate Buffered Saline PBS, pH 7.4)
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Calibrated micropipettes
- Amber vials or tubes

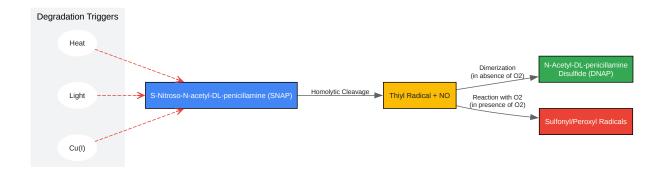
Procedure:

- Preparation of a Standard SNAP Solution: a. Accurately weigh a small amount of solid SNAP. b. Dissolve the SNAP in a known volume of the desired solvent to prepare a concentrated stock solution. Perform this step on ice and protected from light. c. Immediately before analysis, dilute the stock solution to a working concentration (e.g., 0.1-1.0 mM) in the same solvent.
- Spectrophotometric Measurement: a. Set the spectrophotometer to scan a wavelength range that includes 340 nm. b. Use the solvent as a blank to zero the instrument. c. Measure the absorbance of the SNAP working solution. The characteristic absorbance maximum (λmax) for the S-nitroso group is approximately 340 nm.
- Concentration Determination: a. Use the Beer-Lambert law (A = εbc) to calculate the concentration of your SNAP solution.
 - A = Absorbance at ~340 nm
 - \circ ϵ = Molar extinction coefficient of SNAP at ~340 nm (This can vary slightly with the solvent, a literature value should be consulted).
 - b = Path length of the cuvette (typically 1 cm)
 - c = Concentration (in M)
- Stability Assessment (Time-course): a. Prepare a fresh SNAP solution in the desired buffer and measure its initial absorbance at 340 nm (t=0). b. Incubate the solution under the desired experimental conditions (e.g., 37°C in a water bath). c. At regular time intervals (e.g., every 30-60 minutes), take an aliquot of the solution and measure its absorbance at 340 nm.



d. Plot the absorbance (or calculated concentration) versus time to determine the degradation kinetics and calculate the half-life of SNAP under your specific experimental conditions.

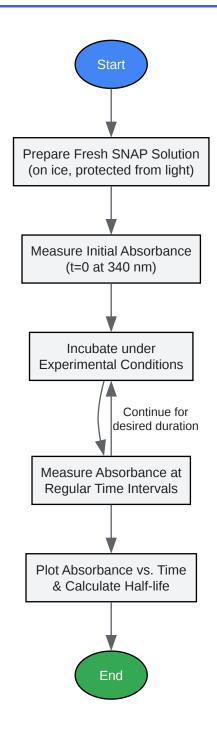
Visualizations



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Caption: Simplified degradation pathway of S-Nitroso-N-acetyl-DL-penicillamine (SNAP).

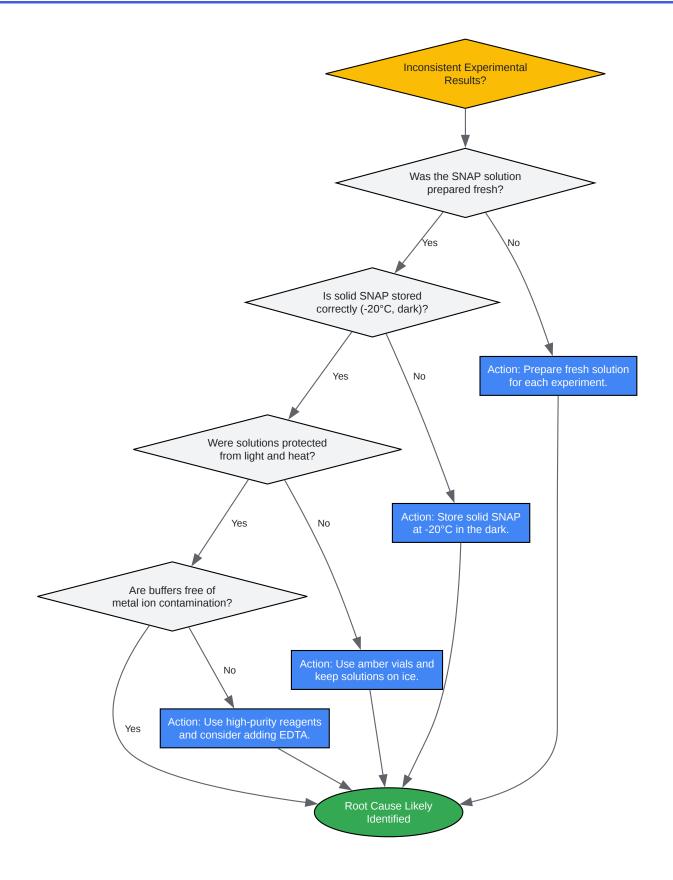




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Caption: Experimental workflow for assessing SNAP stability.





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Caption: Troubleshooting decision tree for SNAP potency issues.



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